ent-Pazufloxacin Mesylate is a synthetic antibiotic compound that belongs to the class of fluoroquinolones. It is primarily used for its antibacterial properties, particularly against Gram-negative and some Gram-positive bacteria. The compound is known for its broad-spectrum activity and is often utilized in clinical settings to treat various infections.
ent-Pazufloxacin Mesylate is derived from the parent compound pazufloxacin, which has been modified to enhance its pharmacological properties. The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and cyclization, which are essential for its production.
The compound is classified as:
The synthesis of ent-Pazufloxacin Mesylate involves multiple steps, including:
The synthesis process has been optimized to improve yield and reduce environmental impact. For example, an improved method reported a total yield of 67% after optimizing reaction conditions such as time and temperature . The use of commercially available starting materials has also been emphasized to streamline production.
The molecular structure of ent-Pazufloxacin Mesylate features a complex arrangement typical of fluoroquinolones, characterized by a bicyclic core structure with various substituents that enhance its antibacterial properties.
ent-Pazufloxacin Mesylate undergoes several key reactions during its synthesis:
The optimization of these reactions involves controlling parameters such as temperature and pH to maximize yield and minimize byproducts .
ent-Pazufloxacin Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death.
Studies have shown that fluoroquinolones like ent-Pazufloxacin Mesylate have a potent action against a variety of pathogens, making them effective in treating infections caused by both Gram-negative and Gram-positive bacteria.
Relevant analyses indicate that these properties contribute significantly to the compound's effectiveness as an antibiotic.
ent-Pazufloxacin Mesylate is primarily used in:
The synthesis of enantiomerically pure quinolone antibiotics presents significant challenges due to the presence of stereogenic centers that critically influence pharmacological activity. Pazufloxacin mesylate (chemically described as (-)-(3S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid methanesulfonate) contains a chiral C3 methyl substituent on the oxazine ring. This stereocenter dictates its spatial orientation and binding affinity toward bacterial DNA gyrase and topoisomerase IV targets [1].
Traditional synthetic routes to the pazufloxacin scaffold involve a late-stage resolution of enantiomers. However, modern enantioselective approaches focus on asymmetric hydrogenation of exocyclic double bonds or chiral pool strategies starting from enantiopure glycidol derivatives. A breakthrough method employs chiral auxiliaries attached to the piperazinyl precursor, enabling diastereoselective cyclization to form the oxazine ring with >98% de (diastereomeric excess) [1] [3]. Subsequent auxiliary removal yields enantiomerically enriched (R)- or (S)-intermediates for pazufloxacin synthesis. For ent-pazufloxacin (the enantiomer of the marketed drug), the (R)-configuration at C3 is targeted using mirror-image synthetic pathways or enantiocomplementary catalysts [3].
Table 1: Enantioselective Synthetic Approaches for Quinolone Derivatives
Strategy | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Chiral Pool Synthesis | (R)-Glycidyl tosylate | >99 | 68 | No resolution needed |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos complex | 95 | 82 | Catalytic, atom-economical |
Chiral Auxiliary Route | (1R,2S)-Norephedrine derivative | 98 | 75 | High stereocontrol |
Enzymatic Resolution | Lipase PS-30 | 99 | 45* | Mild conditions, *theoretical max 50% yield |
Mesylate salt formation is critical for enhancing the water solubility and crystallinity of pazufloxacin. The process involves reacting pazufloxacin free base with methanesulfonic acid in aprotic solvents. Enantioselective crystallization during salt formation serves as a pivotal chiral enrichment step. When forming ent-pazufloxacin mesylate, chiral additives like tartrate-derived co-catalysts can template the crystallization of the desired enantiomer by modifying crystal lattice energies [3].
Recent advances utilize organocatalytic asymmetric counteranion-directed catalysis (ACDC). Chiral binaphthyl-derived phosphoric acids (e.g., TRIP) act as transient chiral anions paired with methanesulfonate, inducing enantioselective protonation of the quinolone carboxylate. This approach achieves up to 92% ee in the mesylate salt directly from the racemate, significantly reducing downstream purification needs [2] [3].
The synthesis of pazufloxacin via racemic protocols involves classical resolution using diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid). While established, this method suffers from inherent limitations: maximum 50% yield of the desired enantiomer, high solvent consumption, and costly recycling of the unwanted isomer [2].
In contrast, asymmetric synthesis of ent-pazufloxacin mesylate leverages transition-metal catalysis or enzymatic methods to directly access the target enantiomer. Key metrics reveal substantial advantages:
Regulatory guidelines (FDA/EMA) mandate strict control of stereochemical quality for chiral drugs. Asymmetric synthesis provides superior enantiopurity (typically >99% ee) versus 97–98% ee via crystallization-based resolution, minimizing risks of enantiomeric impurities in the final active pharmaceutical ingredient (API) [2].
Solvent selection critically governs the efficiency of chiral enrichment during ent-pazufloxacin mesylate crystallization. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility but impede nucleation, whereas protic solvents (ethanol/water mixtures) promote crystal growth via hydrogen bonding [3].
Optimized protocols employ binary solvent systems:
Table 2: Solvent Systems for Enantiomeric Enrichment of ent-Pazufloxacin Mesylate
Solvent System | Temperature (°C) | ee (%) | Crystal Morphology | Key Observation |
---|---|---|---|---|
Ethanol/Water (85:15) | 5 | 99.5 | Prismatic needles | Optimal ee, moderate yield (75%) |
Methanol/Ethyl acetate (60:40) | -10 | 98.2 | Platelets | Fast crystallization, lower ee |
Isopropanol/Acetonitrile (70:30) | 25 | 99.1 | Microcrystalline | High yield (88%), difficult filtration |
DMF/Water (gradient addition) | 4 | 99.7 | Large rods | Best ee, requires seed crystals |
Chiral amplification via "Viedma ripening" has emerged as a novel approach. Attrition-enhanced deracemization of ent-pazufloxacin mesylate suspensions in ethanol/water with glass beads converts racemic solids into enantiopure crystals (>99.5% ee) through continuous grinding-induced dissolution-recrystallization cycles [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: